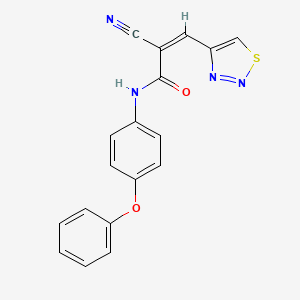
(Z)-2-cyano-N-(4-phenoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-cyano-N-(4-phenoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C18H12N4O2S and its molecular weight is 348.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
One of the primary applications of (Z)-2-cyano-N-(4-phenoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide is its potential antimicrobial properties. Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. A study indicated that compounds with similar structures showed effectiveness against Helicobacter pylori, suggesting that this compound may also possess comparable activity .
Antitumor Properties
The compound has been investigated for its antitumor potential. Thiadiazole derivatives are known to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that certain thiadiazole derivatives exhibit cytotoxic effects on human tumor cells, making them promising candidates for developing new anticancer agents . The structure of this compound may enhance its interaction with biological targets involved in cancer progression.
Material Science Applications
In addition to biological applications, this compound can be utilized in material science. Its unique chemical structure allows it to participate in the formation of coordination complexes with metal ions, which can lead to the development of novel materials with specific electronic or optical properties. Such materials could have applications in sensors or as catalysts in chemical reactions .
Synthesis and Structure-Activity Relationship Studies
The synthesis of this compound and its analogs has been a focus of research to establish structure-activity relationships (SAR). By modifying various functional groups on the thiadiazole ring or the phenoxy group, researchers aim to optimize the biological activity of these compounds. This approach has led to the identification of more potent derivatives that could serve as lead compounds for drug development .
Case Studies and Research Findings
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(4-phenoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S/c19-11-13(10-15-12-25-22-21-15)18(23)20-14-6-8-17(9-7-14)24-16-4-2-1-3-5-16/h1-10,12H,(H,20,23)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIABPKDCWDQATP-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=CC3=CSN=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C(=C\C3=CSN=N3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














